tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.36 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl ketone derivative under specific conditions. One common method includes the use of tert-butyl carbamate and cyclohexyl ketone in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
tert-Butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
tert-Butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and intermediates.
Biology: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with target proteins, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
tert-Butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A simpler compound with similar protective group properties but lacking the cyclohexyl and oxopropan-2-yl moieties.
tert-Butyl methyl(4-oxocyclohexyl)carbamate: A related compound with a similar structure but different substituents on the carbamate group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-10(15-13(17)18-14(2,3)4)12(16)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKIKGAICKWMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1CCCCC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.